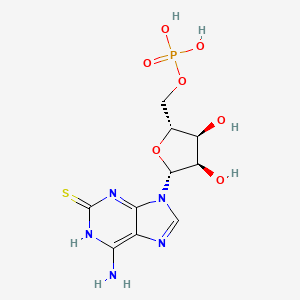
((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The final step involves the phosphorylation of the sugar moiety to introduce the phosphate group. The reaction conditions often require the use of protecting groups, specific catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the purine base, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Amino or thio-substituted purine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Biology: In biological research, it serves as a model compound for studying enzyme-substrate interactions, particularly those involving kinases and phosphatases.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer properties. It is studied for its ability to inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, it is used in the development of diagnostic assays and as a reagent in biochemical research.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural substrates, allowing it to bind to active sites of enzymes. The phosphate group plays a crucial role in the compound’s ability to participate in phosphorylation and dephosphorylation reactions, which are essential for signal transduction pathways. The thioxo group may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Adenosine triphosphate (ATP): Similar in structure but contains three phosphate groups.
Guanosine monophosphate (GMP): Contains a guanine base instead of the thioxo-substituted purine.
Cytidine monophosphate (CMP): Contains a cytosine base and lacks the thioxo group.
Uniqueness: The presence of the thioxo group and the specific stereochemistry of the sugar moiety make ((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate unique. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other nucleotides and nucleosides.
特性
CAS番号 |
59924-57-1 |
|---|---|
分子式 |
C10H14N5O7PS |
分子量 |
379.29 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-amino-2-sulfanylidene-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7PS/c11-7-4-8(14-10(24)13-7)15(2-12-4)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
FNIHZZWPVLPMKV-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


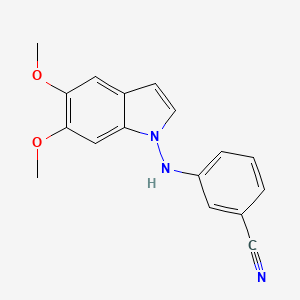
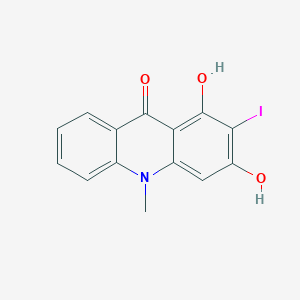
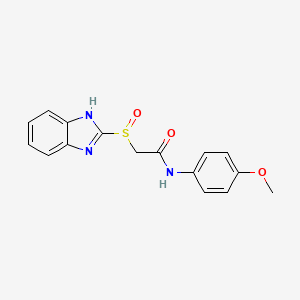
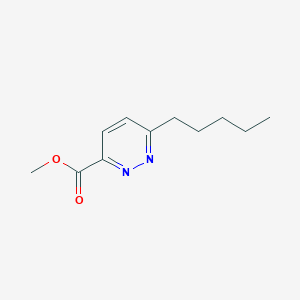
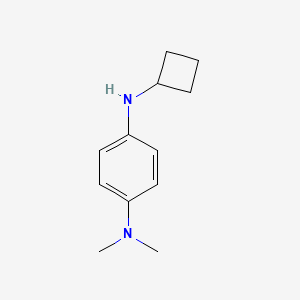

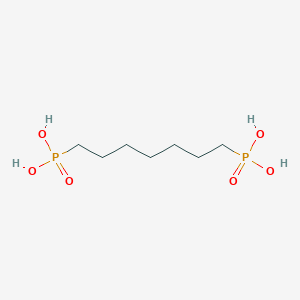
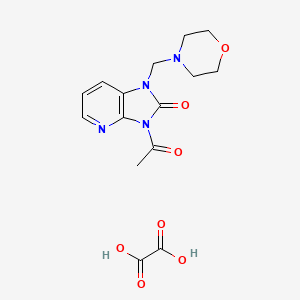
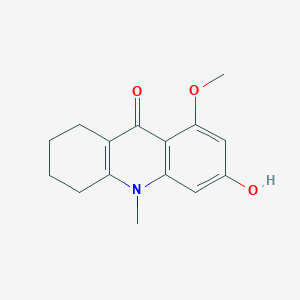

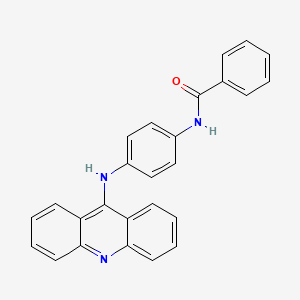
![tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12933065.png)
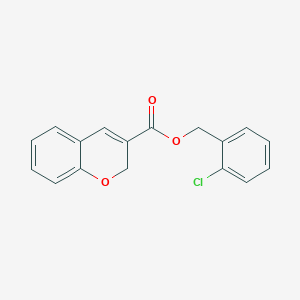
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
